![molecular formula C26H15NSe B14747386 16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole CAS No. 204-64-8](/img/structure/B14747386.png)
16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is a complex heterocyclic compound that contains selenium. It is part of a class of compounds known for their unique structural properties and potential applications in various scientific fields. The compound’s structure includes multiple fused aromatic rings, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of intermediate compounds through the reaction of aromatic amines with selenium-containing reagents. These intermediates are then subjected to cyclization reactions, often under high-temperature conditions, to form the final compound.
Industrial Production Methods
Industrial production of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of reduced selenium-containing compounds.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate with DNA, potentially disrupting cellular processes. It can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The selenium atom in the compound plays a crucial role in its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole
- 16H-Benzo2,3benzothiopheno[6,5-a]benzo[g]carbazole
- 16H-Benzo2,3benzofurano[6,5-a]benzo[g]carbazole
Uniqueness
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Eigenschaften
CAS-Nummer |
204-64-8 |
|---|---|
Molekularformel |
C26H15NSe |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
5-selena-28-azaheptacyclo[15.11.0.02,14.04,12.06,11.018,27.019,24]octacosa-1(17),2,4(12),6,8,10,13,15,18(27),19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H15NSe/c1-2-6-17-15(5-1)10-12-22-25(17)19-11-9-16-13-21-18-7-3-4-8-23(18)28-24(21)14-20(16)26(19)27-22/h1-14,27H |
InChI-Schlüssel |
HDPVGNACONNKER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC6=C(C=C5C=C4)C7=CC=CC=C7[Se]6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
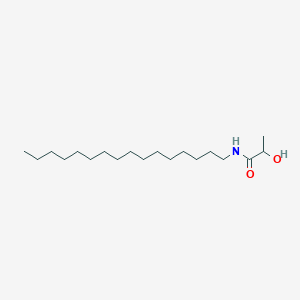
![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
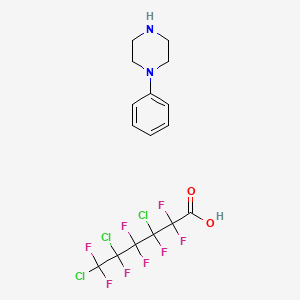
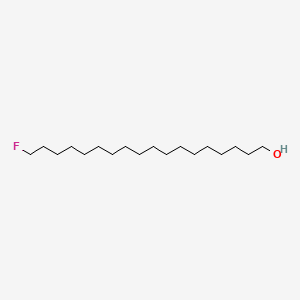
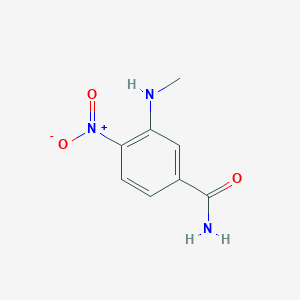
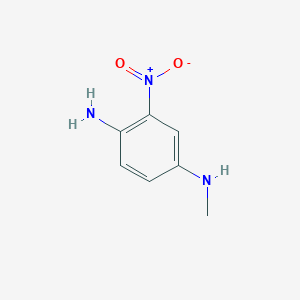
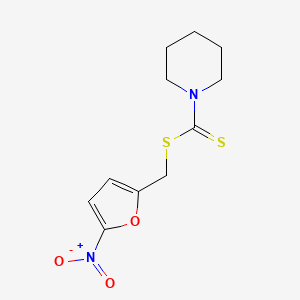


![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
